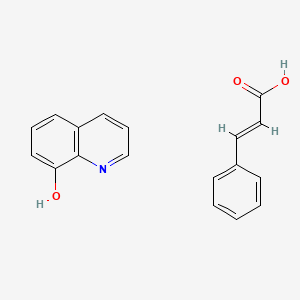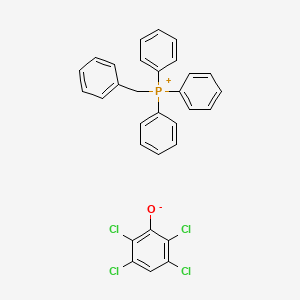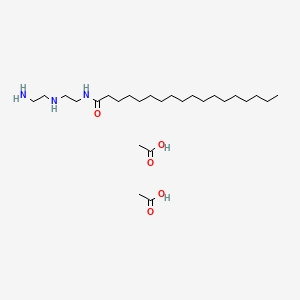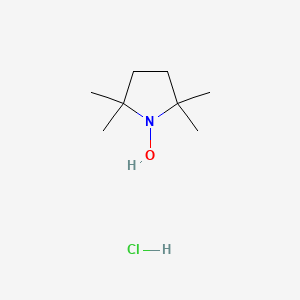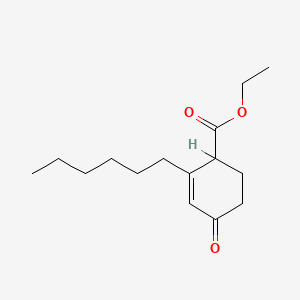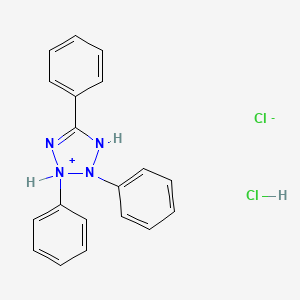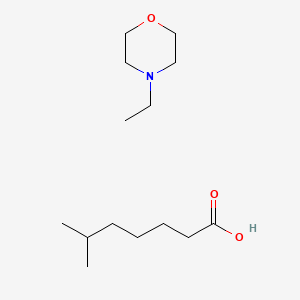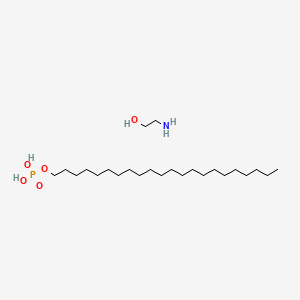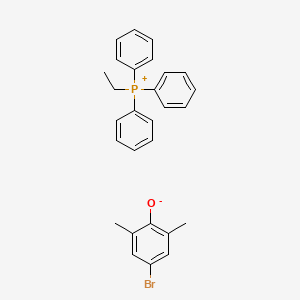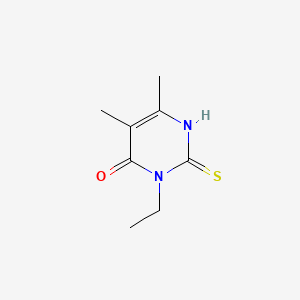
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione is a heterocyclic compound with the molecular formula C8H12N2OS. It is a derivative of pyrimidine, characterized by the presence of an ethyl group at the first position, hydroxyl group at the sixth position, and two methyl groups at the fourth and fifth positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and phase transfer agents may also be employed to improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under suitable conditions.
Substitution: The ethyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur.
1-Ethyl-4,5-dimethyl-1H-pyrimidine-2-thione: Lacks the hydroxyl group at the sixth position.
6-Hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione: Lacks the ethyl group at the first position.
Uniqueness: 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83783-60-2 |
|---|---|
Molekularformel |
C8H12N2OS |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
3-ethyl-5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-4-10-7(11)5(2)6(3)9-8(10)12/h4H2,1-3H3,(H,9,12) |
InChI-Schlüssel |
VAXQNNWJGKJIJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(NC1=S)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


